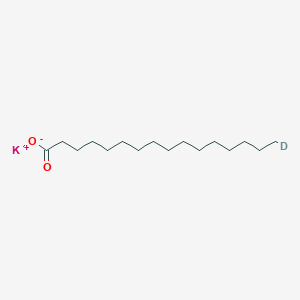

Potassium (16-~2~H_1_)hexadecanoate

説明

The exact mass of the compound this compound is 295.20238846 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

potassium;16-deuteriohexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-RWQOXAPSSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745930 |

Source

|

| Record name | Potassium (16-~2~H_1_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219589-15-7 |

Source

|

| Record name | Potassium (16-~2~H_1_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219589-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Potassium (16-²H₁)hexadecanoate

This technical guide is structured to provide a rigorous, reproducible pathway for the synthesis of Potassium (16-²H₁)-hexadecanoate (Potassium 16-monodeuteropalmitate). It prioritizes chemoselectivity and isotopic purity, addressing the specific challenge of introducing a single deuterium atom at the terminal (

Precision Deuteration for Lipidomics and Membrane Biophysics

Part 1: Strategic Overview & Retrosynthesis

The Synthetic Challenge

The primary challenge in synthesizing (16-²H₁)hexadecanoate is the precise introduction of one deuterium atom at the terminal carbon.

-

Avoidance of Catalytic Deuteration: Standard catalytic deuteration of alkenes (e.g., 15-hexadecenoic acid +

) yields vicinal dideuteration ( -

Avoidance of Strong Hydrides on Acids: Direct reduction of carboxylic acids with powerful deuterating agents (e.g.,

) reduces the carboxyl group to an alcohol (

The Solution: Nucleophilic Displacement

The optimal strategy employs a Nucleophilic Hydride Displacement (

Retrosynthetic Logic (Visualization)

Figure 1: Retrosynthetic analysis illustrating the protection-displacement-deprotection strategy.

Part 2: Detailed Experimental Protocol

Material Safety & Pre-requisites

-

Sodium Borodeuteride (

): Hygroscopic and evolves -

DMSO (Dimethyl Sulfoxide): Enhances skin permeability of dissolved toxins. Use butyl rubber gloves.

-

Methyl 16-bromohexadecanoate: Alkylating agent. Avoid inhalation or skin contact.

Step-by-Step Methodology

Step 1: Protection (Esterification)

Objective: Protect the carboxylic acid to prevent interference during the halogen displacement.

-

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 16-bromohexadecanoic acid (10.0 g, 29.8 mmol) in dry Methanol (150 mL).

-

Catalysis: Add concentrated Sulfuric Acid (

, 0.5 mL) dropwise. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4 hours.

-

Workup: Cool to room temperature (RT). Remove methanol under reduced pressure. Dissolve residue in Diethyl Ether (100 mL) and wash with saturated

(2 x 50 mL) to neutralize acid traces. -

Isolation: Dry organic layer over anhydrous

, filter, and concentrate.-

Yield Target: >95% (Clear oil/waxy solid).

-

Checkpoint: TLC (Hexane/EtOAc 9:1) should show a single spot with higher

than the starting acid.

-

Step 2: The Critical Step – Deuterodehalogenation

Objective: Selective replacement of the terminal Bromine with Deuterium without reducing the ester.

-

Setup: Flame-dry a 250 mL 2-neck RBF equipped with a magnetic stir bar, condenser, and nitrogen inlet.

-

Solvent System: Add Methyl 16-bromohexadecanoate (from Step 1) and anhydrous DMSO (80 mL).

-

Reagent Addition: Add Sodium Borodeuteride (

, 1.5 equivalents).-

Note: While

is generally inert to esters, the high dielectric constant of DMSO significantly increases the nucleophilicity of the hydride (deuteride) anion, facilitating the

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add Acetic Acid-d (

) or dilute HCl dropwise to destroy excess deuteride.-

Why Acetic Acid-d? To prevent H/D exchange at the

-position of the ester, although standard HCl/H2O is usually acceptable if the quench is rapid and cold.

-

-

Extraction: Dilute with water (200 mL) and extract with Hexane (3 x 100 mL).

-

Note: Hexane is preferred over ether to leave DMSO in the aqueous phase.

-

-

Purification: Wash combined hexane layers with water (5x) to remove all traces of DMSO. Dry over

and concentrate.-

Product: Methyl (16-²H₁)hexadecanoate.

-

Step 3: Saponification & Salt Formation

Objective: Hydrolyze the ester and form the potassium salt.

-

Hydrolysis: Dissolve the deuterated ester in Ethanol (50 mL). Add a solution of Potassium Hydroxide (KOH, 1.1 eq) in water (5 mL).

-

Reflux: Heat to 60°C for 2 hours. The solution should become clear.

-

Acidification (Intermediate): Acidify with 1M HCl to pH 1 to precipitate the free fatty acid (16-²H₁)Hexadecanoic acid . Filter and recrystallize from Acetone/Hexane to ensure high purity.

-

Salt Formation:

-

Dissolve the purified free acid in minimal warm Ethanol.

-

Titrate with 1.0 M Ethanolic KOH using phenolphthalein as an indicator until the endpoint (faint pink).

-

Crucial: Avoid excess KOH, as high pH can be cytotoxic in biological assays.

-

-

Drying: Evaporate the ethanol and dry the white solid under high vacuum (0.1 mbar) at 40°C for 24 hours.

Part 3: Visualization of Experimental Workflow

Figure 2: Reaction workflow from precursor to final salt.

Part 4: Quality Control & Validation (E-E-A-T)

To ensure the product meets the rigorous standards of drug development, the following validation metrics are mandatory.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (Chemical) | > 98% | GC-FID (after methylation) |

| Isotopic Enrichment | > 98 atom% D | GC-MS (SIM mode) |

| Position Specificity | > 99% terminal | ¹H / ¹³C NMR |

| Water Content | < 1.0% | Karl Fischer |

NMR Validation Logic

The success of the synthesis is validated by the change in the terminal methyl signal.

-

Protiated Standard (Palmitate): The terminal methyl (

) appears as a triplet at -

Target (16-²H₁): The terminal group is

. Due to coupling with the deuterium nucleus (spin 1) and the two geminal protons, the signal transforms into a distinctive multiplet (broadened triplet of 1:1:1 triplets) and shifts slightly upfield (isotope shift). -

Absence of Bromide: The triplet at

ppm (corresponding to

QC Decision Tree

Figure 3: Quality Control Decision Matrix for batch release.

Part 5: References

-

Hutchins, R. O., Hoke, D., Keogh, J., & Koharski, D. (1973). Nucleophilic borohydride: Selective reduction of alkyl halides, tosylates, and other functional groups in polar aprotic solvents.Tetrahedron Letters , 14(36), 3495–3498.

-

Foundational text for the chemoselectivity of Borohydride in DMSO.

-

-

Brown, H. C., & Krishnamurthy, S. (1980). Lithium Triethylborohydride: An Exceptionally Powerful Nucleophile for the Displacement of Halides.[3][4]Journal of the American Chemical Society , 102(3), 1669–1675.

-

Establishes the reactivity profile of hydride reagents.

-

-

Kabalka, G. W., & Baker, J. D. (1975). Reduction of Organic Halides by Sodium Borohydride in HMPA.Journal of Organic Chemistry , 40(12), 1834–1835.

-

Supports the DMSO/Solvent effect mechanism.

-

-

Chowdhury, P. K. (1990). Magnesium-Iodine-Diethyl Ether: An efficient system for deoxygenation.[5]Journal of Chemical Research .[5]

-

Cited for general context on dehalogenation/deoxygenation strategies in lipid synthesis.

-

Sources

Physicochemical Properties of Deuterated Potassium Palmitate

This guide details the physicochemical properties, synthesis, and biophysical applications of Deuterated Potassium Palmitate (

A Technical Guide for Membrane Biophysics & NMR Spectroscopy

Executive Summary

Deuterated potassium palmitate (

Its utility stems from the quadrupolar coupling of the deuterium nucleus, which provides a direct readout of molecular motion and orientation without the bulky steric interference caused by fluorescent or spin labels. This guide standardizes the physicochemical data, synthesis protocols, and experimental frameworks required to deploy this isotopologue effectively.

Molecular Architecture & Specifications

The perdeuterated variant replaces all 31 hydrophobic protons with deuterium. This mass shift alters vibrational frequencies (isotope effect) but preserves the essential amphiphilic character required for micelle and bilayer formation.[1]

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | Potassium Palmitate- |

| Synonyms | Hexadecanoic acid- |

| CAS Number | 63074-47-5 (Labeled); 2624-31-9 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 325.71 g/mol (vs. 294.5 g/mol for protonated) |

| Isotopic Purity | Typically |

| Headgroup Type | Anionic (Carboxylate) |

| Counterion | Potassium ( |

| Solubility | Soluble in water (> |

Synthesis & Preparation Protocol

The synthesis of

Graphviz 1: Synthesis Workflow

Caption: Stoichiometric conversion of deuterated fatty acid to potassium soap, ensuring minimal loss of isotopically labeled material.

Detailed Protocol

-

Stoichiometry Calculation: Calculate the precise mass of KOH required (1.0 eq). Excess base can lead to high pH and hydrolysis issues in downstream lipid studies; excess acid leaves insoluble impurities.

-

Dissolution: Dissolve 1.0 g of Palmitic Acid-

in 20 mL of warm ethanol ( -

Neutralization: Add 1.0 equivalent of KOH (dissolved in minimal methanol or water) dropwise while stirring. The solution should remain clear.

-

Crystallization: Allow the solution to cool. The potassium salt may precipitate.

-

Isolation: Remove solvent via rotary evaporation.

-

Purification: Wash the solid residue with cold diethyl ether to remove any unreacted fatty acid (which is soluble in ether, whereas the salt is not).

-

Drying: Dry under high vacuum over

for 24 hours. Critical: Residual water affects the weight and subsequent lyotropic phase calculations.

Phase Behavior & Thermodynamics[1][7]

Potassium palmitate is a lyotropic liquid crystal former. Its phase state is strictly governed by temperature and hydration (water content).[1]

The Krafft Point

Unlike sodium palmitate (Krafft point

-

Krafft Point (

): -

Implication: Below

C, the surfactant exists as a hydrated crystal (coagel) and has negligible solubility.[1] Above

Lyotropic Phases

At high concentrations (low water content),

| Phase | Symbol | Description | Stability Range (Approx) |

| Crystalline (Coagel) | Rigid, ordered alkyl chains.[1] | ||

| Gel Phase | Bilayers with ordered, tilted chains. | Metastable regions | |

| Lamellar | Fluid bilayers; chains are disordered but oriented. | ||

| Hexagonal | Cylindrical micelles packed in a hexagonal array.[1] | High conc., High Temp |

Note on Isotope Effect: Deuteration typically lowers phase transition temperatures by

Spectroscopic Characterization ( H NMR)

This is the primary application of

The Quadrupolar Splitting ( )

In a liquid crystalline phase (like a cell membrane model), the rapid anisotropic motion averages the static quadrupolar coupling constant (

- : Measured quadrupolar splitting (Hz).[1][2]

-

: Static quadrupolar coupling constant (

- : Order parameter (0 = isotropic/chaos, 1 = perfectly ordered/rigid).

Graphviz 2: NMR Analysis Logic

Caption: Workflow for extracting molecular order parameters from raw deuterium NMR spectra.

Typical Spectral Features

-

Methyl Group (

): usually shows the smallest splitting ( -

Methylene Plateau (

): Carbons C2-C10 usually show a constant, large splitting ( -

Isotropic Phase: If the sample forms micelles or vesicles that tumble fast (small size), the splitting collapses to a single narrow line (

).[1]

Experimental Protocols

Protocol A: Preparation of Oriented Bilayers

To measure

-

Mixing: Mix

-K-PAM with the target lipid (e.g., DMPC or DPPC) in organic solvent (Chloroform/Methanol 2:1).[1] -

Deposition: Spread the solution onto ultra-thin glass coverslips.

-

Evacuation: Dry under vacuum to remove all solvent.

-

Hydration: Hydrate the stack of coverslips in a chamber with controlled relative humidity (e.g., using saturated salt solutions) or add a specific volume of buffer.

-

Sealing: Seal the stack in a glass tube or wrap in Parafilm to prevent dehydration during NMR acquisition.

Protocol B: Drug Interaction Studies

-

Baseline: Acquire the

H spectrum of pure -

Doping: Incorporate the drug molecule at the desired molar ratio (e.g., 5 mol%).

-

Comparison: Acquire the spectrum of the Drug/Lipid complex.

References

-

Seelig, J. (1977).[1] Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics. Link

-

Davis, J. H. (1983).[1] The description of membrane lipid conformation, order and dynamics by

H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link[1] -

Lafleur, M., et al. (1989).[1] Polymorphism of the potassium palmitate-water system: A

H NMR study. Journal of Physical Chemistry. -

Sigma-Aldrich. (2024).[1] Potassium palmitate-

Product Specification. Link -

Tsujii, K., et al. (2005).[1] Krafft points of anionic surfactants and their mixtures.[3] Journal of Physical Chemistry. Link[1]

Sources

The Critical Role and Analytical Validation of Isotopic Purity in Potassium (16-²H₁)hexadecanoate

Executive Summary

Potassium (16-²H₁)hexadecanoate—the potassium salt of palmitic acid featuring a single deuterium atom at the terminal C16 methyl group—is a highly specialized molecular probe used in advanced lipidomics, enzymology, and metabolic flux analysis. Unlike perdeuterated lipids, which exhibit altered lipophilicity and massive mass shifts, this precisely monodeuterated compound allows researchers to interrogate specific enzymatic mechanisms, such as the Kinetic Isotope Effect (KIE) during

Mechanistic Rationale: Why Terminal Monodeuteration?

Interrogating the -Oxidation Rescue Pathway

Under normal physiological conditions, fatty acids are primarily degraded via mitochondrial

The Kinetic Isotope Effect (KIE)

To study the rate-limiting hydrogen abstraction step catalyzed by CYP4A11, researchers rely on the primary Kinetic Isotope Effect (KIE)[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to lower zero-point energy. By using (16-²H₁)hexadecanoate, the cleavage of the terminal C-D bond proceeds slower than the native C-H bond.

-

The Perdeuteration Problem: Using fully deuterated palmitic acid (d31) introduces secondary isotope effects and alters the hydrophobic interactions within the enzyme's binding pocket, confounding kinetic data[1].

-

The Monodeuteration Advantage: A single deuterium at C16 isolates the primary KIE at the exact site of enzymatic attack, providing mathematically pure reaction kinetics[2].

Metabolic fate of 16-²H₁ palmitate via β-oxidation and CYP4A11-mediated ω-oxidation.

The Causality of the Potassium Salt

Free palmitic acid is highly lipophilic and virtually insoluble in aqueous physiological buffers, leading to inconsistent dosing in in vitro assays. Converting the free acid to the potassium salt lowers the critical micelle concentration (CMC) and facilitates rapid, uniform dissolution, ensuring that the kinetics measured reflect enzymatic activity rather than substrate solubility limits.

The Imperative of Isotopic Purity

Isotopic purity refers to the percentage of the target isotopologue (d₁) relative to the entire molecular pool (d₀, d₁, d₂, etc.)[4]. For KIE studies, isotopic purity must strictly exceed 98%.

-

The Danger of d₀ Contamination: If a sample contains even 3-5% unlabeled (d₀) palmitate, the enzyme will preferentially oxidize the d₀ substrate due to the KIE. This "metabolic switching" artificially inflates the apparent reaction rate, destroying the validity of the kinetic model[2].

-

The Danger of d₂/d₃ Contamination: Over-deuteration alters the mass spectrometric signature, complicating the quantification of downstream metabolites[4].

Orthogonal Analytical Workflows

To guarantee isotopic purity, a self-validating system requires two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for mass isotopomer distribution, and Nuclear Magnetic Resonance (NMR) for positional integrity[4][5].

Orthogonal analytical workflow for validating the isotopic purity of deuterated lipids.

Quantitative Data Interpretation

Table 1: Expected GC-MS Mass Isotopomer Distribution (SIM Mode)

Note: Data reflects the derivatized methyl ester (Methyl 16-²H₁-hexadecanoate).

| Isotopologue | Target Ion (m/z) | Relative Abundance Threshold | Analytical Significance |

| d₀ (Unlabeled) | 270.25 | < 1.0% | Must be minimized to prevent KIE skewing. |

| d₁ (Target) | 271.26 | > 98.0% | Confirms successful monodeuteration. |

| d₂ (Over-labeled) | 272.27 | < 1.0% | Indicates over-reduction during synthesis. |

Causality: The chromatographic H/D isotope effect causes the d₁ FAME to elute fractions of a second earlier than the d₀ FAME[6]. Selected Ion Monitoring (SIM) is mandatory to accurately integrate these overlapping peaks[7].

Table 2: Expected NMR Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration / Observation |

| ¹H NMR | ~0.88 | Triplet (distorted) | Integration reduces from 3H (native) to 2H. |

| ²H NMR | ~0.88 | Broad Singlet | Confirms deuterium is only at the terminal methyl[8]. |

| ¹³C NMR | ~14.1 | Triplet (J_CD ≈ 19 Hz) | Isotopic upfield shift; splitting confirms C-D bond[5]. |

Self-Validating Experimental Protocols

Protocol A: Preparation of Potassium (16-²H₁)hexadecanoate

Objective: Convert the free monodeuterated acid to a highly pure, water-soluble potassium salt without inducing alkaline hydrolysis.

-

Equimolar Titration: Suspend 100 mg of 16-²H₁-hexadecanoic acid in 5 mL of anhydrous ethanol.

-

Base Addition: Add exactly 1.0 molar equivalent of standardized ethanolic KOH (0.1 M). Causality: Excess KOH will result in a highly basic final product that can degrade biological samples, while insufficient KOH leaves insoluble free acid.

-

Dissolution: Sonicate the mixture at 40°C until the solution becomes completely clear, indicating full salt formation.

-

Solvent Evaporation: Remove the ethanol under a gentle stream of nitrogen gas.

-

Lyophilization: Resuspend the residue in MS-grade water and lyophilize for 24 hours. Causality: Lyophilization yields a fine, fluffy powder that maximizes surface area for rapid dissolution in subsequent biological assays.

Protocol B: GC-MS Isotopic Purity Validation

Objective: Determine the exact d₀/d₁/d₂ ratio using FAME derivatization and SIM.

-

Acidification (Quality Control Checkpoint): Dissolve 1 mg of the synthesized potassium salt in 1 mL of MS-grade water. Add 100 µL of 1M HCl. Causality: The potassium salt is non-volatile and cannot be analyzed by GC-MS. Acidification protonates the carboxylate, reverting it to the free acid.

-

Extraction: Add 1 mL of hexane, vortex vigorously for 60 seconds, and centrifuge. Extract the upper hexane layer.

-

Derivatization: Evaporate the hexane under nitrogen. Add 500 µL of Acetyl Chloride/Methanol (1:10 v/v) and heat at 60°C for 30 minutes[7]. Causality: This acid-catalyzed esterification converts the free acid to a highly volatile Fatty Acid Methyl Ester (FAME) without risking deuterium exchange at the

-carbon. -

Quenching: Cool to room temperature, add 500 µL of 5% NaCl solution, and extract the FAME with 500 µL of hexane.

-

GC-MS SIM Analysis:

-

Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).

-

Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 270, 271, and 272[7].

-

Self-Validation: Run an unlabeled methyl palmitate standard first to establish the natural

isotopic distribution (M+1 natural abundance is ~17.5%). The raw d₁ area of the deuterated sample must be mathematically corrected for this natural

-

References

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques ResolveMass Laboratories Inc. URL: [Link]

-

The biological significance of ω-oxidation of fatty acids ResearchGate URL:[Link]

-

Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays Imre Blank URL:[Link]

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS PubMed Central (PMC) URL: [Link]

-

Transfer of glucose hydrogens via acetyl-CoA, malonyl-CoA, and NADPH to fatty acids during de novo lipogenesis PubMed Central (PMC) URL:[Link]

-

Rate-Controlling Isomerizations in Fatty Acid Oxidations by a Cytochrome P450 Compound I ResearchGate URL: [Link]

-

A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters ResearchGate URL: [Link]

-

Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transfer of glucose hydrogens via acetyl-CoA, malonyl-CoA, and NADPH to fatty acids during de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imreblank.ch [imreblank.ch]

The Lifecycle of Labeled Fatty Acids: A Technical Guide to Stability, Degradation Mechanisms, and Optimal Storage

As lipidomics, membrane biophysics, and lipid nanoparticle (LNP) formulations advance, the reliance on labeled fatty acids—whether isotopically, fluorescently, or radiolabeled—has surged. However, the structural modifications that make these molecules detectable also introduce unique thermodynamic and kinetic vulnerabilities.

As a Senior Application Scientist, I frequently observe that experimental irreproducibility often stems not from assay design, but from compromised lipid integrity prior to the first pipetting step. This whitepaper systematically deconstructs the mechanisms of lipid degradation and establishes self-validating protocols for their storage and handling.

The Chemistry of Degradation: Causality and Mechanisms

To preserve a labeled fatty acid, one must first understand how it degrades. The degradation pathways are dictated by the lipid's saturation state, the nature of the label, and the storage matrix.

Auto-Oxidation and Hydrolytic Vulnerabilities

Unsaturated fatty acids contain double bonds that are highly susceptible to free radical attack, leading to auto-oxidation. When exposed to ambient air or moisture, lipids composed of unsaturated fatty acids become extremely hygroscopic as powders; they rapidly absorb moisture, become gummy, and undergo irreversible oxidation or hydrolysis[1]. Consequently, unsaturated lipids are fundamentally unstable as dry powders and must be stored in organic solutions[2].

Photobleaching and Environmental Sensitivity in Fluorescent Probes

Fluorescently labeled lipids are indispensable for live-cell imaging, but their stability varies drastically by fluorophore. Nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) are the most common labels. NBD is highly sensitive to environmental polarity and suffers from rapid photobleaching[3]. In contrast, BODIPY fluorophores are nonpolar, allowing them to anchor seamlessly into lipid bilayers without disrupting membrane thermodynamics[4]. Furthermore, BODIPY exhibits a high fluorescence quantum yield (typically ~0.9 in fluid phase bilayers) and superior photostability, making it the preferred choice for long-term storage and time-lapse imaging[5].

Radiolytic Decomposition of 14C and 3H Isotopes

Radiolabeled fatty acids degrade faster than their unlabeled or stable-isotope counterparts due to radiolytic decomposition[6]. As the radioisotope decays, the emitted radiation interacts with surrounding molecules, generating free radicals that subsequently cleave the lipid backbone[7]. This self-irradiation effect is concentration-dependent. Storing radiolabeled lipids at high specific activities or as pure solids accelerates this degradation; therefore, they must be dispersed in a solvent (such as ethanol) that can act as a free radical scavenger[6].

Fig 1. Primary degradation mechanisms of labeled fatty acids based on structural vulnerabilities.

Matrix and Material Compatibilities: The "No Plastic" Rule

A critical, yet frequently violated, rule in lipid handling is the prohibition of plastic containers for organic lipid solutions. Organic solvents will leach impurities—specifically sorbitol-based nuclear clarifying agents—out of polystyrene, polyethylene, and polypropylene containers directly into the lipid formulation[1]. These leached polymers severely interfere with mass spectrometry (LC-MS) readouts and alter the biophysical properties of LNPs. All lipid solutions must be stored in borosilicate glass containers with Teflon-lined closures[2].

Quantitative Comparison of Fluorescent Labels

When selecting and storing fluorescent fatty acids, understanding the quantitative photophysical differences between probes is essential for ensuring experimental longevity.

Table 1: Photophysical and Stability Properties of Fluorescent Fatty Acid Probes

| Property | NBD-Labeled Lipids | BODIPY-Labeled Lipids |

| Photostability | Low (Rapid photobleaching) | High (Robust for time-lapse) |

| Environmental Sensitivity | High (Fluorescence depends on polarity) | Low (Insensitive to environment) |

| Quantum Yield | Moderate (~0.3) | High (~0.9 in fluid bilayers) |

| Bilayer Anchoring | Poor (Polar headgroup interference) | Excellent (Nonpolar structure) |

Standardized Protocols for Handling and Storage

Table 2: Master Storage Matrix for Labeled Fatty Acids

| Label Type | Physical State | Recommended Solvent | Storage Temp | Atmosphere | Special Considerations |

| Saturated (Stable Isotope) | Powder or Solution | Chloroform, Methanol, or Ethanol | -20°C | Argon/Nitrogen | Stable as dry powders. |

| Unsaturated (Stable Isotope) | Solution ONLY | Ethanol or Chloroform | -20°C or -80°C | Argon/Nitrogen | Highly hygroscopic as powders; prone to auto-oxidation. |

| Fluorescent (BODIPY/NBD) | Solution | Ethanol or DMSO | -20°C | Argon/Nitrogen | Strictly protect from light; avoid aqueous storage. |

| Radiolabeled (14C / 3H) | Solution | Ethanol (acts as radical scavenger) | -80°C | Argon/Nitrogen | Store at lowest specific activity to minimize radiolytic decay. |

Protocol 1: Inert Aliquoting and Storage Workflow

This protocol is designed as a self-validating system; each step contains a physical checkpoint to ensure the integrity of the lipid is maintained.

Fig 2. Self-validating workflow for the preparation and storage of labeled fatty acid aliquots.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the sealed borosilicate glass vial from the freezer. Do NOT open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes.

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the lipid, triggering downstream hydrolysis.

-

Validation Checkpoint: The exterior of the glass vial must be completely dry to the touch and at ambient temperature before the Teflon seal is broken.

-

-

Solubilization: Dissolve the lipid in a dry, high-purity organic solvent (e.g., anhydrous ethanol or chloroform).

-

Causality: Excess bulk water leads to rapid hydrolytic degradation of ester-linked hydrocarbon chains.

-

Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete solubilization or moisture contamination.

-

-

Precision Aliquoting: Transfer the solution into smaller amber borosilicate glass vials using a gas-tight glass syringe with a stainless-steel needle.

-

Causality: Polymer-based pipette tips leach clarifying agents into the organic solvent, permanently contaminating the lipid.

-

Validation Checkpoint: Subsequent LC-MS baselines remain flat without unexpected polymer peaks (e.g., repeating units of 44 Da for PEG).

-

-

Inert Gas Overlay: Gently purge the headspace of each aliquot vial with a stream of high-purity Argon or Nitrogen gas for 10–15 seconds.

-

Causality: Displacing atmospheric oxygen prevents the auto-oxidation of double bonds in unsaturated fatty acid chains.

-

Validation Checkpoint: The solvent volume remains unchanged (indicating the gas stream was not so aggressive as to evaporate the solvent).

-

-

Hermetic Sealing: Cap the vial immediately with a Teflon-lined screw cap and wrap the junction with Parafilm. Store at -20°C (or -80°C for radiolabels).

-

Causality: Teflon is chemically inert to organic solvents, unlike standard rubber or silicone septa which will degrade and fall into the solution.

-

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

Objective: Verify the structural integrity of the labeled fatty acid prior to downstream biological assays.

-

Sampling: Withdraw 1-2 µL of the lipid aliquot using a glass capillary. (Causality: Minimizes the volume exposed to air and avoids plastic contact.)

-

Separation: Spot onto a silica gel TLC plate and develop in an appropriate non-polar solvent system (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v). (Causality: This specific mobile phase separates intact fatty acids from highly polar oxidative degradation products or lyso-lipid hydrolytic byproducts.)

-

Detection & Validation: Visualize via UV light (for fluorescent probes) or iodine vapor (for stable isotopes).

-

Validation Checkpoint: A single, sharp spot indicates >95% purity. The presence of secondary spots near the baseline confirms hydrolytic or oxidative degradation, mandating the disposal of the aliquot.

-

References[1] Avanti Research. "Storage and handling of lipids." avantiresearch.com. https://avantiresearch.com/storage-and-handling-of-lipids[2] Avanti Research. "Storage & handling of Lipids." avantiresearch.com. https://avantiresearch.com/storage-handling-of-lipids[3] Benchchem. "NBD-C12-HPC vs. BODIPY-Labeled Lipids: A Comparative Guide for Cellular Imaging." benchchem.com.https://www.benchchem.com/nbd-c12-hpc-vs-bodipy-labeled-lipids[6] The University of Iowa. "Radiochemical Decomposition Guide | Environmental Health and Safety." uiowa.edu.https://ehs.uiowa.edu/radiochemical-decomposition-guide[5] Thermo Fisher Scientific. "BODIPY Lipid Probes." thermofisher.com.https://www.thermofisher.com/bodipy-lipid-probes[4] ResearchGate. "Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism." researchgate.net.https://www.researchgate.net/publication/characterization-of-bodipy-labeled-fluorescent-fatty-acid[7] ResearchGate. "Degradation of fatty acid methyl esters by gamma-ray irradiation." researchgate.net.https://www.researchgate.net/publication/degradation-of-fatty-acid-methyl-esters-by-gamma-ray-irradiation

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Radiochemical Decomposition Guide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 7. researchgate.net [researchgate.net]

Technical Procurement and Application Guide: Potassium (16-²H₁)Hexadecanoate

[1]

Part 1: Executive Summary & Core Directive

The Challenge of Specificity: Potassium (16-²H₁)hexadecanoate—a potassium salt of palmitic acid with a single deuterium atom at the terminal methyl position—is a highly specialized isotopologue. Unlike the fully deuterated methyl variant (16,16,16-d₃) or the per-deuterated chain (d₃₁), the mono-deuterated (d₁) form is not a standard catalog item from major global suppliers. It is typically employed in precise mechanistic studies involving kinetic isotope effects (KIE) of omega-oxidation or chiral methyl group analysis via NMR.

The Solution: This guide provides a validated pathway to secure this reagent through two primary channels:

-

Custom Synthesis: Direct contracting for the specific d₁ isotopologue.

-

Precursor Conversion: Sourcing the free acid (Hexadecanoic acid-16-²H₁) and performing an in-situ potassium salt formation. This is the preferred scientific method as potassium fatty acid salts are hygroscopic and prone to hydrolysis during long-term storage.

Part 2: Commercial Landscape & Sourcing Strategy

Direct Commercial Status

There are currently no off-the-shelf global suppliers stocking "Potassium (16-²H₁)hexadecanoate" as a pre-packaged salt. Researchers must procure the free acid precursor and convert it, or contract a custom synthesis.

Precursor Sourcing: Hexadecanoic Acid-(16-²H₁)

The free acid form is the stable, shippable reagent. Below is the sourcing matrix for the d₁ precursor and its closest commercially available alternatives.

| Compound | Isotopologue | Availability | Primary Suppliers | Application Note |

| Hexadecanoic Acid | 16-²H₁ (d₁) | Custom / Rare | CDN Isotopes, CIL, Alsachim | Required for specific mono-deuterium KIE or chiral probing. |

| Hexadecanoic Acid | 16,16,16-²H₃ (d₃) | In Stock | Sigma-Aldrich, CIL, Cayman | Standard proxy for terminal tracking; chemically equivalent for most flux studies. |

| Hexadecanoic Acid | U-²H₃₁ (d₃₁) | In Stock | Sigma-Aldrich, IsoLife | Used for total pool quantification; prevents all H-abstraction. |

Recommendation: Unless the loss of exactly one deuterium atom is the specific readout of your assay (e.g., measuring a specific enzymatic rate limit), the 16,16,16-d₃ variant is the industry-standard alternative, offering >99% isotopic purity and immediate availability.

Verified Supplier Contacts (For Custom d₁ or Stock d₃)

-

Cambridge Isotope Laboratories (CIL): Leading provider of stable isotopes. Capable of custom synthesis for d₁ analogs.

-

CDN Isotopes: Specializes in deuterated compounds; often stocks specific regio-isomers not found in Sigma catalogs.

-

Sigma-Aldrich (Merck): Primary source for the d₃ and d₃₁ variants (e.g., Product #75736 for d₃).

Part 3: Technical Protocol – In-Situ Preparation[1]

Since the potassium salt is unstable in storage, you must synthesize it fresh from the free acid for every experiment. This protocol ensures a sterile, physiologically compatible solution (typically conjugated to BSA for cell culture).

Protocol: Synthesis of Potassium (16-²H₁)Hexadecanoate / BSA Complex

Objective: Generate a 5 mM Potassium Palmitate (d₁) stock complexed with BSA (molar ratio 6:1) for metabolic labeling.

Reagents:

-

Hexadecanoic acid-(16-²H₁) (or d₃ alternative): 12.8 mg (50 µmol).

-

Potassium Hydroxide (KOH): 0.1 M Standardized Solution.

-

BSA (Fatty Acid Free): Ultra-pure, low endotoxin.

-

Saline: 150 mM NaCl, sterile.

Workflow:

-

Saponification (Salt Formation):

-

Dissolve 12.8 mg of the deuterated free acid in 200 µL of ethanol (optional, for initial solvation) or add directly to the reaction vessel.

-

Add 500 µL of 0.1 M KOH (equimolar amount: 50 µmol).

-

Mechanism:

-

Heat to 70°C with vortexing until the solution is clear. This confirms the formation of Potassium (16-²H₁)hexadecanoate.

-

-

BSA Complexing (The "Carrier" Step):

-

Prepare a 10% (w/v) BSA solution in 150 mM NaCl at 37°C.

-

While maintaining the salt solution at 70°C (to prevent precipitation), dropwise add the hot potassium palmitate solution into the stirring BSA solution.

-

Critical: The fatty acid salt will precipitate if added to cold BSA. Both solutions must be warm.

-

-

Final Adjustment:

-

Adjust final volume to 10 mL with warm saline.

-

Final Concentration: 5 mM Fatty Acid / 0.83 mM BSA.

-

Filter sterilize (0.22 µm) immediately.

-

Part 4: Scientific Logic & Visualization[1]

Mechanistic Utility of Terminal Deuteration

The (16-²H₁) label is strategically placed at the

-

Omega-Oxidation: In the ER, the terminal methyl is converted to a carboxyl group. A deuterium label here introduces a Kinetic Isotope Effect (KIE) , significantly slowing this specific pathway (C-D bond is stronger than C-H).

-

Comparison:

-

d₁: Creates a chiral center if the other H's are distinct isotopes (unlikely here) or allows precise monitoring of single-atom abstraction.

-

d₃: Blocks the pathway more effectively but is chemically "heavier" in mass spec (+3 Da shift).

-

Workflow Visualization

The following diagram illustrates the procurement and preparation logic, ensuring the researcher chooses the correct pathway (Custom vs. Stock) and prepares the salt correctly.

Caption: Decision matrix for sourcing and preparing deuterated potassium palmitate. Route B is recommended for general flux analysis due to higher availability.

Part 5: References

-

Cambridge Isotope Laboratories. Fatty Acids and Lipids - Stable Isotope Standards.[1] Retrieved from [1]

-

Sigma-Aldrich (Merck). Palmitic acid-16,16,16-d3 Product Specification (CAS 75736-53-7). Retrieved from

-

CDN Isotopes. Deuterated Fatty Acids Catalog. Retrieved from

-

BenchChem. Application Notes and Protocols for In Vitro Experiments Using Potassium Palmitoleate. (Protocol adapted for Palmitate). Retrieved from

-

WK Lab. Preparation of Bovine Serum Albumin-Palmitate Conjugate. (Standard Lipidomics Protocol). Retrieved from

Biological incorporation of 16-deuterated hexadecanoate

Technical Guide: Biological Incorporation & Analysis of 16-Deuterated Hexadecanoate

Executive Summary

The incorporation of 16,16,16-d3-hexadecanoic acid (d3-palmitate) represents a gold standard in lipidomic profiling, offering a distinct advantage over bulky fluorophores (e.g., BODIPY) which often alter lipid partitioning and metabolic kinetics. By substituting hydrogen with deuterium at the terminal (omega) carbon, researchers can exploit the carbon-deuterium (C-D) vibrational silence for Stimulated Raman Scattering (SRS) microscopy and track precise mass shifts in LC-MS/MS without significantly inducing the Kinetic Isotope Effect (KIE).

This guide details the end-to-end workflow for biologically incorporating 16-deuterated hexadecanoate, focusing on the critical BSA-conjugation step, cellular uptake, and dual-modality analysis (Spatial vs. Flux).

Mechanistic Basis & Probe Selection

Why 16-Deuterated (Omega-Labeling)?

-

Minimal Steric Perturbation: Unlike NBD-palmitate, the d3-methyl group is sterically identical to the native methyl group, ensuring native-like transport via CD36/FAT and activation by Acyl-CoA Synthetase (ACS).

-

The "Silent Region" (Spectroscopy): Biological tissues are devoid of C-D bonds. The C-D stretching vibration occurs between 2100–2200 cm⁻¹ , a spectral window free from endogenous cellular background (water, proteins, and native lipids), enabling high-contrast, label-free imaging.

-

Metabolic Fidelity: Labeling the terminal carbon (C16) allows researchers to differentiate between intact incorporation (into phospholipids/TAGs) and chain shortening via beta-oxidation (where the label is retained until the final acetyl-CoA cleavage, unlike alpha-labeled variants).

Critical Reagent Preparation: BSA-Conjugation

The Failure Point: The most common error in lipid feeding is adding free fatty acids (FFA) directly to media. FFAs are hydrophobic and cytotoxic at high concentrations. They must be conjugated to Bovine Serum Albumin (BSA) to mimic physiological transport and ensure bioavailability.

Protocol: Preparation of 4mM d3-Palmitate:BSA Complex (6:1 Ratio)

-

Reagents:

Step-by-Step Procedure:

-

Palmitate Solubilization: Dissolve d3-palmitate in ethanol to create a 100 mM stock .

-

Note: Heating to 70°C is often required. The solution must be crystal clear.

-

-

BSA Preparation: Dissolve FAF-BSA in 150 mM NaCl to a concentration of 0.67 mM (approx 4.5%) .

-

Critical: Filter sterilize (0.22 µm) before adding fatty acid.

-

Temp: Warm BSA solution to 37°C . Do not overheat (>50°C) or albumin will denature and aggregate.

-

-

Conjugation (The Drop-wise Method):

-

While stirring the BSA solution at 37°C, add the hot ethanolic palmitate stock drop-wise.

-

Final Ratio: Target a 6:1 molar ratio (Palmitate:BSA).

-

Incubation: Stir at 37°C for 1 hour. The solution should remain clear. If it turns milky, precipitation has occurred (discard and restart).

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization of Preparation Workflow:

Figure 1: Critical workflow for generating physiologically relevant d3-Palmitate:BSA complexes. Direct addition of ethanolic stock to cells causes precipitation and artifacts.

Biological Incorporation Protocol

Cell Culture Pulse-Chase

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HepG2, RAW 264.7).

-

Starvation (Optional but Recommended): Serum-starve cells (1% FBS) for 4–6 hours prior to labeling to upregulate fatty acid uptake transporters.

-

Pulse Labeling:

-

Dilute the d3-Palmitate:BSA complex into culture media to a final concentration of 25–100 µM .

-

Control: Vehicle control (BSA only) and Unlabeled Palmitate control (to subtract non-deuterated background in MS).

-

Incubation Time:

-

Membrane Incorporation: 12–24 hours.[4]

-

Lipid Droplet Formation: 24–48 hours (often requires co-supplementation with Oleic acid to prevent lipotoxicity).

-

-

-

Wash: Wash cells 3x with ice-cold PBS + 0.2% BSA (The BSA wash helps strip surface-bound, non-internalized fatty acids).

Analytical Modalities

Modalities Overview Table

| Feature | Stimulated Raman Scattering (SRS) | LC-MS/MS Lipidomics |

| Primary Output | Spatial Distribution (Images) | Molecular Composition (Quantitation) |

| Detection Target | C-D Bond Vibration (~2100 cm⁻¹) | Mass Shift (+3.018 Da) |

| Resolution | Sub-cellular (~300 nm) | Molecular Species Level |

| Sample State | Live or Fixed Cells | Extracted Lipids |

| Key Advantage | No fluorophores; real-time dynamics | Distinguishes elongation/desaturation products |

Workflow A: Stimulated Raman Scattering (SRS) Microscopy

SRS is the preferred method for visualizing where the palmitate goes (e.g., ER membrane vs. Lipid Droplets).

-

Setup: Tunable pump laser and Stokes laser.

-

Target Frequency: Tune the frequency difference (

) to 2100 cm⁻¹ (C-D stretch). -

Off-Resonance: Acquire an image at 2000 cm⁻¹ to subtract non-specific background.

-

Data: The resulting signal intensity is linearly proportional to the concentration of d3-palmitate in that voxel.

Workflow B: LC-MS/MS Lipidomics

MS analysis determines what the palmitate became (e.g., d3-PC(16:0/18:1)).

-

Extraction: Folch or Bligh-Dyer method. Crucial: Add internal standards before extraction.

-

Analysis:

-

Look for the M+3 isotopologue in palmitate-containing lipids.

-

Elongation Tracking: If the cell elongates d3-palmitate to stearate (C18), the mass shift remains M+3 (since only 2 carbons are added from the acetyl-CoA pool).

-

De Novo vs. Scavenging: Compare the ratio of d3-Palmitate (M+3) to unlabeled Palmitate (M+0).

-

Visualization of Analytical Logic:

Figure 2: Dual-modality workflow.[5] SRS provides spatial context, while MS provides molecular specificity. Both rely on the stability of the C-D bond.

References

-

Wei, M. et al. (2013). Imaging Metabolic Dynamics of Fatty Acids by Stimulated Raman Scattering Microscopy. Nature Methods . [Link]

-

Seahorse Bioscience. (2012). Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Agilent Technologies Protocol . [Link]

-

Eckersley-Maslin, M. et al. (2020). Measuring Lipid Synthesis and Uptake in Single Cells. Nature Protocols . [Link]

-

Zhang, L. et al. (2011). Spectral tracing of deuterium-labeled nutrients in biological cells by stimulated Raman scattering microscopy. Analytical Chemistry . [Link]

Sources

Metabolic fate of Potassium (16-2H_1_)hexadecanoate in vivo

Metabolic Fate of Potassium ( )hexadecanoate in vivo

Compound Profile & Physiological Context[1][2][3][4][5]

-

Compound: Potassium (

)hexadecanoate -

Structure:

-

Physiological Role: Acts as a tracer for exogenous palmitate (C16:0), the most abundant saturated fatty acid in plasma.

-

The Potassium Salt Advantage: Unlike free fatty acids (FFA), the potassium salt is water-soluble at elevated temperatures, facilitating the preparation of physiological tracers when complexed with Bovine Serum Albumin (BSA).

The "Omega-End" Significance

The deuterium label is located at the C16 (methyl) position. This positioning is critical for metabolic differentiation:

-

Beta-Oxidation: The label remains attached to the shortening acyl chain until the final cycle, where it becomes the C2 position of Acetyl-CoA .

-

TCA Cycle Entry: The release of the deuterium into the body water pool (as HDO) occurs only after the labeled Acetyl-CoA enters the TCA cycle and undergoes exchange/oxidation. Thus, this tracer specifically measures complete oxidation (mitochondrial respiration), not just beta-oxidation flux.

Metabolic Pathways: The Fate of the Tracer

Upon intravenous or oral administration, the Potassium (

Pathway A: Mitochondrial -Oxidation (Energy Production)

-

Uptake: Transported via CD36/FATP into the cytosol.

-

Activation: Converted to (

)Palmitoyl-CoA by Acyl-CoA Synthetase (ACS). -

Transport: Shuttled into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT) system.

- -Oxidation Cycles: The chain is shortened by 2 carbons seven times. The label remains on the terminal methyl group.

-

Final Cleavage: The remaining 4-carbon unit is split. The tail end (containing the label) becomes (

)Acetyl-CoA . -

TCA Cycle: The labeled Acetyl-CoA condenses with Oxaloacetate. During the TCA cycle, the deuterium is exchanged with the solvent or oxidized, eventually forming Monodeuterated Water (HDO) .

Pathway B: Esterification (Storage & Structural Lipids)

If energy demand is low, the (

-

De Novo Lipogenesis: Incorporated into Lysophosphatidic Acid (LPA).

-

Complex Lipids: Esterified into Triglycerides (TG) for storage or Phospholipids (PL) for membrane biogenesis.

-

Detection: The intact C16 chain retains the mass shift (

), detectable in lipidomic fractions.

Diagram: Metabolic Fate Topology

Caption: Dual metabolic fate of the tracer. Pathway selection depends on metabolic flexibility and energy status.

Experimental Protocol: Preparation & Administration

Safety Critical: Potassium palmitate is a soap. Direct injection without albumin complexation causes severe hemolysis and potential cardiac arrest. The following protocol ensures physiological compatibility.

Phase 1: Tracer Complexation (The "Albumin Clamp")

Goal: Create a 2-4 mM Palmitate:BSA (molar ratio ~4:1) solution.

-

Solubilization:

-

Weigh Potassium (

)hexadecanoate. -

Dissolve in sterile

NaCl at 60°C . The solution must be clear.

-

-

BSA Preparation:

-

Dissolve fatty-acid-free Bovine Serum Albumin (BSA) in sterile saline to create a 20% (w/v) solution.

-

Warm BSA solution to 37°C . Do not overheat BSA or it will denature.

-

-

Complexation:

-

Slowly add the hot fatty acid solution to the warm BSA solution dropwise while stirring constantly.

-

The solution should remain clear. If turbidity occurs, the ratio of FA to BSA is too high, or the temperature dropped too low.

-

-

Filtration:

-

Pass the final complex through a 0.22

m sterile filter into a sealed, sterile vial. -

Validation: Measure free fatty acid concentration and check pH (target 7.4).

-

Phase 2: In Vivo Administration

-

Bolus Injection: For measuring plasma clearance and immediate uptake (Pulse-Chase).

-

Dose: 10–20

mol/kg body weight.

-

-

Continuous Infusion: For Steady State calculations (Ra/Rd).

-

Rate: 0.5–1.0

mol/kg/min following a priming bolus.

-

Analytical Workflow

A. Lipidomics (Tracking Incorporation)

Method: GC-MS or LC-MS/MS

Target: Intact lipids containing the

-

Extraction: Folch method (Chloroform:Methanol 2:1) on plasma or tissue homogenate.

-

Derivatization (for GC-MS):

-

Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (

) in methanol. -

Isolate the Palmitate-Methyl Ester.

-

-

Detection:

-

Monitor ions at m/z 270 (Endogenous Palmitate) and m/z 271 (Labeled

Palmitate). -

Note: The single deuterium provides a +1 Da shift. High-resolution MS is recommended to distinguish from natural

isotopes, or use standard isotope correction algorithms.

-

B. Oxidation Rate (Tracking HDO)

Method: Isotope Ratio Mass Spectrometry (IRMS) or GC-MS (Chemical Ionization). Target: Deuterium enrichment in plasma water.

-

Sample: Plasma or Urine collected at intervals (e.g., 0, 30, 60, 90 min).

-

Isolation: Distill water from the sample or use acetone exchange.

-

Analysis: Measure the

or molar percent excess (MPE) of water. -

Calculation:

-

Correction Factor: Accounts for deuterium sequestration in non-water pools.

-

Diagram: Analytical Workflow

Caption: End-to-end workflow from tracer complexation to GC-MS analysis.

Data Interpretation & Troubleshooting

Table 1: Interpreting Mass Shifts

| Measurement | Observed Ion (m/z) | Interpretation |

| Endogenous Palmitate | 270.25 (FAME) | Natural background palmitate. |

| Tracer ( | 271.26 (FAME) | Intact tracer. High ratio indicates low oxidation/high storage. |

| Chain Shortening | Various | If label is found in C14:0 or C12:0 fractions, it indicates incomplete |

| Body Water ( | 19/20 (Water) | Marker of total oxidation. Low signal may require higher tracer dose due to single D atom. |

Critical Considerations

-

Isotope Effect: Deuterium at the terminal carbon generally exhibits a negligible Kinetic Isotope Effect (KIE) for

-oxidation entry, but may slightly slow the final cleavage step. This is usually biologically insignificant for in vivo flux rates. -

Sensitivity: Since this tracer is mono-deuterated (

), the signal-to-noise ratio is lower than -

Background Correction: You must correct for the natural abundance of

. Approximately 17% of natural palmitate molecules will appear at-

Formula:

-

References

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

-

McCune, S. A., et al. (1989). In vivo metabolism of [16-2H3]palmitate in the rat. Lipids. (Foundational methodology for omega-labeled palmitate).

-

Jones, P. J., & Leitch, C. A. (1993). Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation. American Journal of Physiology-Endocrinology and Metabolism.

-

Previs, S. F., et al. (1996). Quantifying rates of protein synthesis in humans by use of 2H2O: application to patients with end-stage renal disease. American Journal of Physiology. (Methodology for HDO analysis).

-

Kien, C. L., et al. (2005). Lipid oxidation and hydrolysis of triacylglycerol in adults with cystic fibrosis. The American Journal of Clinical Nutrition. (Application of deuterated palmitate tracers).

Role of deuterated palmitate in lipidomics research

The Role of Deuterated Palmitate in Advanced Lipidomics: A Technical Guide to Fluxomics and Isotope Tracing

Executive Summary

As lipidomics transitions from static snapshot profiling to dynamic metabolic flux analysis (fluxomics), the demand for high-fidelity molecular probes has surged. Palmitic acid (16:0) is the primary end-product of de novo lipogenesis (DNL) and the foundational building block for complex glycerolipids and sphingolipids. By utilizing deuterated palmitate—specifically perdeuterated palmitate-d31—researchers can precisely track the temporal dynamics of lipid metabolism. This guide provides a comprehensive, causality-driven framework for deploying palmitate-d31 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The Mechanistic Logic of Deuterated Palmitate Tracing

In stable isotope tracing, the choice of the isotopic label dictates the resolution of the data. While uniform 13C-labeled precursors (e.g., 13C-glucose or 13C-glutamine) are excellent for studying central carbon metabolism, they often result in "isotopic scrambling" in lipidomics. The 13C label incorporates non-specifically into the glycerol backbone, polar headgroups, and acyl chains, creating highly complex MS/MS spectra that are difficult to deconvolute.

Palmitate-d31 circumvents this by acting as a structurally intact probe. Because the deuterium atoms are fixed to the aliphatic tail, the tracer tracks the exact fate of the intact acyl chain. Crucially, the massive +31 Da mass shift pushes the labeled isotopologue far outside the natural 13C isotopic envelope of endogenous lipids (which typically only extends from M+1 to M+5). This eliminates isobaric interference, allowing for pulse-chase imaging and highly accurate MS1 quantification without complex mathematical correction matrices 1[1].

Metabolic routing of Palmitate-d31 into complex sphingolipid and glycerolipid pools.

Pathophysiological Applications

Oncology & Sphingolipid Reprogramming

Cancer cells frequently rewire their lipid metabolism to support rapid proliferation and evade apoptosis. Tracing with deuterated palmitate has revealed that aggressive cancer cells incorporate exogenous palmitate into their lipid synthesis networks significantly faster than less aggressive phenotypes2[2]. By monitoring the flux of d31-palmitate through Serine Palmitoyltransferase (SPT) and Ceramide Synthases (CerS), researchers can quantify the conversion of structural lipids into pro-survival signaling molecules like sphingosine-1-phosphate (S1P).

Metabolic Disorders & Insulin Resistance

In models of non-alcoholic fatty liver disease (NAFLD) and insulin resistance, high-resolution Orbitrap MS tracking of deuterated palmitate has uncovered distinct kinetic alterations. For instance, in high-glucose cultured hepatoma cells, specific long-chain triglycerides rapidly hyper-incorporate the d5 or d31 tracer, whereas the flux into phosphocholines, sphingomyelins, and ceramides is actively suppressed3[3].

Quantitative Isotope Shifts in LC-MS/MS

To successfully identify labeled species, the MS acquisition method must be tuned to the precise mass shifts generated by the d31 label. Below is a reference table summarizing the expected quantitative mass shifts for key lipid classes.

| Lipid Class | Endogenous Precursor (m/z) | Deuterated (+d31) Product (m/z) | Key Metabolic Enzyme | Kinetic Implication |

| Palmitic Acid (FFA) | 255.23 [M-H]- | 286.42 [M-H]- | N/A | Cellular Uptake & Transport |

| Ceramide (d18:1/16:0) | 538.52 [M+H]+ | 569.71 [M+H]+ | CerS5 / CerS6 | De novo sphingolipid synthesis |

| PC (16:0/18:1) | 760.58 [M+H]+ | 791.78 [M+H]+ | CPT / CEPT | Phospholipid remodeling (Lands' cycle) |

| TAG (16:0/18:1/18:1) | 858.75 [M+NH4]+ | 889.95 [M+NH4]+ | DGAT1 / DGAT2 | Neutral lipid storage / Lipotoxicity |

Note: m/z values are approximate theoretical masses for common adducts to illustrate the +31 Da shift.

Self-Validating Experimental Protocol: Palmitate-d31 Fluxomics

A robust lipidomics protocol must be a self-validating system. The methodology below ensures that biological flux (measured by d31 incorporation) is mathematically decoupled from technical variance (measured by odd-chain internal standards)4[4].

Step 1: Tracer Preparation and Physiological Dosing

-

Action: Conjugate Palmitate-d31 to fatty-acid-free Bovine Serum Albumin (BSA) at a 3:1 to 6:1 molar ratio. Dose cell cultures at 50–100 µM for a predetermined time-course (e.g., 0, 2, 4, 8, 24 hours).

-

Causality: Free fatty acids in aqueous media form micelles that disrupt cellular membranes and induce non-physiological lipotoxicity. BSA acts as a physiological carrier protein, ensuring the tracer is taken up via native transport mechanisms (e.g., CD36) rather than passive membrane diffusion.

Step 2: Metabolic Quenching and ISTD Spiking

-

Action: Wash cells rapidly with ice-cold PBS. Immediately quench metabolism using -80°C methanol. Prior to extraction, spike the lysate with a cocktail of odd-chain internal standards (e.g., PC 17:0/17:0, PE 17:0/17:0, Ceramide d18:1/17:0)5[5].

-

Causality: Cold quenching instantly halts enzymatic activity (like lipases), preventing artifactual lipid degradation during sample handling. Spiking odd-chain lipids—which are virtually absent in mammalian biology—provides a known baseline to normalize extraction efficiency and matrix effects, validating the quantitative accuracy of the d31 measurements.

Step 3: Biphasic Lipid Extraction (Modified Folch)

-

Action: Add Chloroform to the Methanol/Lysate mixture to achieve a final ratio of 2:1 (v/v) Chloroform:Methanol. Add LC-MS grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes at 4°C. Carefully aspirate the lower organic phase and dry under inert nitrogen gas.

-

Causality: The biphasic separation isolates hydrophobic d31-lipids (lower phase) from highly polar metabolites, salts, and proteins (upper aqueous phase and interphase). Removing these polar contaminants is critical, as they cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.

Step 4: LC-MS/MS Acquisition

-

Action: Reconstitute the dried lipid film in an Isopropanol:Methanol mixture. Inject onto a C18 reverse-phase UHPLC column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Operate in Data-Dependent Acquisition (DDA) or targeted Multiple Reaction Monitoring (MRM) modes, specifically monitoring for the +31 Da precursor masses.

Step-by-step lipidomics workflow using stable isotope-labeled palmitate.

Conclusion

Deuterated palmitate is far more than a simple internal standard; it is a dynamic probe that unlocks the temporal dimension of lipidomics. By understanding the thermodynamic and analytical logic behind its use—from BSA conjugation to biphasic extraction and high-resolution MS tracking—researchers can confidently map lipid flux architectures, identify novel metabolic bottlenecks, and uncover new therapeutic targets in complex diseases.

References

-

Greasing the Wheels of Lipid Biology with Chemical Tools. National Institutes of Health (NIH).[Link]

-

Lipidomics and Biomarker Discovery in Kidney Disease. National Institutes of Health (NIH).[Link]

-

Re-Configuration of Sphingolipid Metabolism by Oncogenic Transformation. MDPI.[Link]

-

Automated untargeted stable isotope assisted lipidomics of liver cells on high glucose shows alteration of sphingolipid kinetics. PubMed. [Link]

-

Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids. Journal of Lipid Research (DOI).[Link]

Sources

- 1. Greasing the Wheels of Lipid Biology with Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Automated untargeted stable isotope assisted lipidomics of liver cells on high glucose shows alteration of sphingolipid kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Lipidomics and Biomarker Discovery in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Precision Deuteration: Novel Applications of Terminally Deuterated Fatty Acids in Therapeutics and Bio-Imaging

The following technical guide is structured to provide a comprehensive, rigorous analysis of terminally deuterated fatty acids (D-FAs), moving beyond general knowledge into specific, high-value applications in drug development and bio-imaging.

Executive Summary

The strategic replacement of protium (¹H) with deuterium (²H) at the terminal methyl group (

This guide details two primary breakthroughs for tD-FAs:

-

Metabolic Stabilization: Exploiting the Kinetic Isotope Effect (KIE) to inhibit Cytochrome P450 (CYP4)-mediated

-oxidation, thereby extending the half-life of lipid-based therapeutics. -

Bio-Orthogonal Imaging: Utilizing the carbon-deuterium (C-D) vibrational silence (~2100 cm⁻¹) for non-invasive, label-free metabolic tracking via Stimulated Raman Scattering (SRS) microscopy.

Part 1: The Physicochemical Basis of Deuteration

To apply tD-FAs effectively, one must understand the fundamental physics governing their stability and spectral properties.

The Primary Kinetic Isotope Effect (KIE)

The C-D bond is shorter and stronger than the C-H bond due to the doubled mass of the deuterium nucleus, which lowers the zero-point vibrational energy (ZPE).

-

Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

-

Reaction Rate: In reactions where C-H bond cleavage is the rate-determining step (e.g., CYP450 hydroxylation), deuteration can reduce the reaction rate (

) by a factor of 6–10.

The Vibrational "Silent Region"

In vibrational spectroscopy, endogenous biomolecules (proteins, lipids, DNA) scatter light primarily in the "fingerprint" region (<1800 cm⁻¹) and the C-H stretch region (2800–3100 cm⁻¹).

-

The Novelty: The C-D stretch occurs at ~2100–2200 cm⁻¹ .

-

Implication: This frequency falls into the cellular "silent region," allowing tD-FAs to be imaged with near-perfect contrast against a complex biological background without bulky fluorescent tags that alter lipid transport.

Table 1: Comparative Properties of Protio- vs. Deuterio-Fatty Acids

| Property | Protio-Fatty Acid (H-FA) | Terminally Deuterated FA (tD-FA) | Impact on Application |

| Terminal Bond | C-H ( | C-D ( | Resistance to |

| Vibrational Freq. | ~2850 cm⁻¹ (CH₂ stretch) | ~2100 cm⁻¹ (CD stretch) | Spectral isolation for SRS/CARS |

| CYP4 Affinity | High ( | Lower ( | Increased metabolic half-life |

| Steric Bulk | Reference | Negligible change | Preserves native protein binding |

Part 2: Therapeutic Application – Inhibiting Omega-Oxidation[1]

Mechanism of Action

Fatty acids and lipid-drug conjugates are cleared partly via

The Strategy: Terminally deuterating the fatty acid chain (replacing

Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of tD-FAs (e.g.,

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP4F2.

-

NADPH Regenerating System.

-

Test Compounds: Lauric Acid (Control), 12,12,12-

-Lauric Acid. -

Internal Standard:

-Lauric Acid.

Workflow:

-

Preparation: Dilute HLMs to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add 10 µM Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (Negative Ion Mode). Monitor the transition of Parent

Validation: The

Pathway Visualization: Metabolic Fate Divergence

Figure 1: Divergence of metabolic fate. Terminal deuteration blocks the CYP4-mediated conversion to dicarboxylic acids, promoting tissue retention.

Part 3: Research Application – Silent Region Imaging (SRS/CARS)

The "Invisible" Label

Traditional lipid research relies on bulky fluorophores (e.g., BODIPY), which significantly alter the hydrophobicity and packing of fatty acids. Terminally deuterated FAs behave chemically identical to natural lipids but "light up" under Stimulated Raman Scattering (SRS) microscopy at the unique C-D frequency.

Novel Application: This allows researchers to visualize de novo lipogenesis vs. exogenous uptake in real-time within live cells (e.g., cancer metabolism, adipocyte differentiation).

Experimental Protocol: Live-Cell SRS Imaging

Objective: Visualize the uptake and storage of Palmitate into Lipid Droplets (LDs) without fluorescent tagging.

Materials:

-

Cells: HeLa or Adipocytes.

-

Tracer: 16,16,16-

-Palmitic Acid (or Perdeuterated Palmitate). -

Vehicle: BSA (Fatty Acid Free).

-

Microscope: SRS Microscope (Pump laser ~800 nm, Stokes laser ~1040 nm tuned to 2100 cm⁻¹ difference).

Step-by-Step Methodology:

-

Conjugation: Dissolve

-Palmitate in ethanol. Mix with 10% BSA in PBS at 37°C for 1 hour to form a 4 mM stock complex (molar ratio ~4:1 FA:BSA). -

Pulse Labeling: Seed cells on glass-bottom dishes. Replace media with culture media containing 50–100 µM

-Palmitate-BSA . -

Incubation: Incubate for 4–24 hours (depending on metabolic rate).

-

Chase (Optional): To study turnover, wash cells and replace with media containing standard (H)-Palmitate.

-

Imaging:

-

Channel 1 (Lipids): Tune lasers to

(CH₂ stretch) to visualize total lipid content. -

Channel 2 (Tracer): Tune lasers to

(C-D stretch) to visualize only the exogenous deuterated lipid.

-

-

Quantification: Use ImageJ to calculate the ratio of Channel 2/Channel 1 intensity per lipid droplet. This quantifies the fractional contribution of exogenous uptake.

Imaging Workflow Visualization

Figure 2: SRS Microscopy workflow. Dual-frequency imaging separates total lipid pool (CH₂) from the deuterated tracer (CD).

Part 4: Future Outlook & Strategic Implementation

For drug development professionals, the integration of terminally deuterated fatty acids offers a dual advantage:

-

Preclinical Phase: Use tD-FAs and SRS imaging to map the biodistribution and intracellular fate of lipid-drug conjugates with subcellular resolution.

-

Clinical Phase: Develop deuterated analogs of medium-chain fatty acids (MCFAs) to treat metabolic disorders where rapid oxidation limits efficacy.

Key Takeaway: While bis-allylic deuteration protects against chemical oxidation (ROS), terminal deuteration protects against enzymatic oxidation (CYP450) and opens the door to "silent" metabolic imaging.

References

-

Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. Source: Drug Discovery Today (2020).[1] URL:[Link] (Foundational text on deuterated lipid therapeutics)

-

Stimulated Raman Scattering Imaging Sheds New Light on Lipid Droplet Biology. Source: Journal of the American Chemical Society / PMC (2023). URL:[Link] (Authoritative source for the SRS imaging protocols)

-

Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Source: NIH / PubMed (2008). URL:[Link] (Mechanistic basis for CYP4-mediated omega-oxidation)

-

Deuterium in drug discovery: progress, opportunities and challenges. Source: Nature Reviews Drug Discovery (2023). URL:[Link] (Overview of the Kinetic Isotope Effect in pharma)

-

Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage. Source: Cardiff University / OSA (2021). URL:[Link] (Technical validation of C-D bond imaging)

Sources

Preliminary Studies Using Potassium (16-²H₁)-Hexadecanoate: A Technical Guide to Terminal-Deuterated Lipid Tracing

Executive Summary

In the field of metabolic flux analysis and lipidomics, researchers frequently default to fully deuterated (d31) or uniformly ¹³C-labeled palmitate to track fatty acid metabolism. While these highly enriched tracers are powerful, they often introduce complex mass isotopomer distributions and significant kinetic isotope effects (KIE) that can perturb the very biological systems under investigation.

As a Senior Application Scientist, I advocate for the strategic use of Potassium (16-²H₁)-hexadecanoate (the potassium salt of 16-d1-palmitic acid) for specific preliminary studies. By placing a single deuterium atom at the terminal omega carbon (C16) and utilizing a potassium salt formulation, this tracer offers a highly specific, minimally perturbative alternative for tracking lipid flux—particularly when investigating mitochondrial β-oxidation and microsomal ω-oxidation pathways.

Physicochemical & Metabolic Rationale

The Potassium Salt Advantage

Free palmitic acid is highly lipophilic and virtually insoluble in aqueous cell culture media or physiological buffers. Attempting to dissolve the free acid directly often leads to micelle precipitation and inconsistent cellular uptake. The potassium salt formulation (potassium palmitate) significantly lowers the energy barrier for aqueous solubilization. When heated above its Krafft point, the potassium salt completely dissociates, allowing for efficient, homogenous complexation with Bovine Serum Albumin (BSA)[1]. This mimics physiological transport, where non-esterified fatty acids (NEFAs) are bound to serum albumin to prevent cellular lipotoxicity.

The Strategic Value of Terminal (C16) Monodeuteration

The placement of a single deuterium at the C16 position serves two distinct mechanistic purposes:

-

Negligible KIE in β-Oxidation: Mitochondrial β-oxidation sequentially cleaves two-carbon units (Acetyl-CoA) from the carboxyl terminus. Because the C16-deuterium is located at the furthest possible point from the enzymatic active site, the tracer behaves kinetically identically to endogenous palmitate during the first seven cycles of β-oxidation[2]. It yields seven unlabeled Acetyl-CoA molecules and exactly one monodeuterated Acetyl-CoA at the final cleavage step, simplifying downstream mass spectrometry analysis.

-

Probing ω-Oxidation: The Cytochrome P450 4 (CYP4) family—specifically isoforms like CYP4F11 and CYP4A—catalyzes the ω-hydroxylation of fatty acids[3]. Because this reaction directly oxidizes the terminal methyl group, the C16 deuterium introduces a specific primary kinetic isotope effect. This allows researchers to isolate and study the flux of ω-oxidation, a pathway that is often upregulated as a compensatory rescue mechanism in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and various cancers.

Comparative Tracer Analysis

To select the appropriate tracer, one must balance mass resolution, biological perturbation, and cost. The following table summarizes the quantitative and qualitative data comparing common palmitate tracers.

| Tracer Type | Mass Shift (Da) | KIE in β-Oxidation | KIE in ω-Oxidation | Primary Application |

| Unlabeled Palmitate | 0 | None | None | Baseline control / Vehicle |

| 16-²H₁-Palmitate (Monodeuterated) | +1.006 | Negligible | High | Probing CYP450 ω-oxidation; minimal perturbation lipidomics |

| d31-Palmitate (Fully Deuterated) | +31.194 | High | High | Broad lipid tracking; Raman spectroscopy (C-D silent region) |

| U-¹³C₁₆-Palmitate | +16.054 | Negligible | Negligible | Comprehensive carbon-atom transition mapping (TCA cycle) |

Experimental Workflows: Self-Validating Protocols